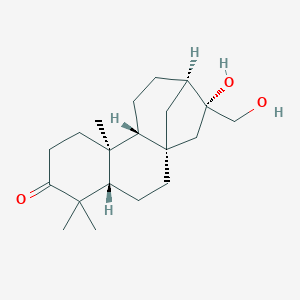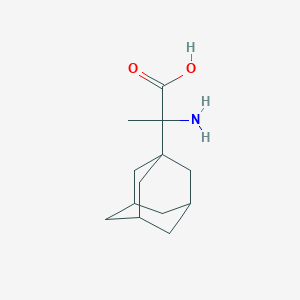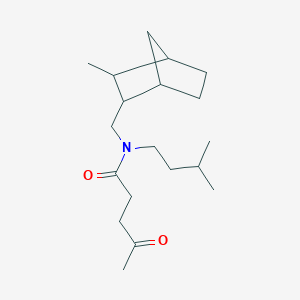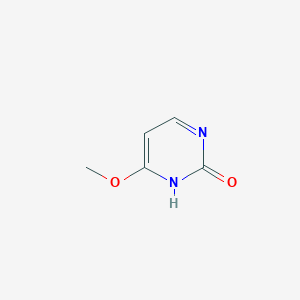
Sulfamoyldapsone
Übersicht
Beschreibung
Sulfamoyldapsone Description
This compound is a derivative of dapsone, which is a compound known for its therapeutic applications, particularly in the treatment of infections and inflammatory conditions. Dapsone itself is a sulfone with anti-inflammatory properties, as demonstrated in a study where it attenuated mucosal injury induced by a bacterial peptide in rat ileum . This compound, specifically, has been quantitatively determined in swine tissues using liquid chromatography, indicating its relevance in veterinary medicine or pharmacokinetic studies10.
Synthesis Analysis
The synthesis of this compound is not directly detailed in the provided papers. However, sulfamates and related compounds can be synthesized from simple molecules like sulfamic acid, which can be transformed into various derivatives with biological activities . Sulfamic acid has also been used as a catalyst in the synthesis of β-amino carbonyl compounds, suggesting that similar methodologies could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly discussed in the provided papers. However, the structure of sulfamates, in general, has been studied, and the X-ray crystal structure of carbonic anhydrase II with three sulfamates has been reported, which could provide insights into the molecular interactions and design of new inhibitors . This structural information is crucial for understanding the activity of sulfamates and their derivatives, including this compound.
Chemical Reactions Analysis
This compound's chemical reactions or interactions with biological targets are not directly reported. However, sulfonamides and sulfones, such as dapsone, are known to inhibit dihydropteroate synthase, an enzyme targeted in the treatment of Pneumocystis carinii pneumonia . Mutations in this enzyme confer resistance to sulfonamides and sulfones, which is a significant concern in the treatment of diseases like malaria . The interaction of sulfamates with biological systems, such as their inhibition of carbonic anhydrases, suggests that this compound may also engage in similar biochemical interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively covered in the provided papers. However, the liquid chromatographic method used for its determination in swine tissues suggests that it has adequate stability and solubility to be extracted, concentrated, and detected at a specific wavelength (292 nm)10. The overall recovery rate of this compound in the study was high, indicating that the compound can be reliably quantified in biological matrices10.
Wissenschaftliche Forschungsanwendungen
Veterinärmedizin: Nachweis in tierischen Geweben
Sulfamoyldapsone wurde in der Veterinärmedizin, insbesondere bei Schweinen, eingesetzt. Es wurde eine Flüssigchromatographie (LC)-Methode zur quantitativen Bestimmung von this compound in Schweinefleisch, Leber, Niere und Fett entwickelt . Diese Methode beinhaltet die Extraktion von this compound aus Geweben mit Acetonitril, das mit n-Hexan gesättigt ist . Diese Anwendung ist entscheidend, um die Sicherheit und Qualität von tierischen Produkten zu gewährleisten.
Lebensmittelsicherheit: Rückstandsanalyse
Die gleiche LC-Methode, die in der Veterinärmedizin verwendet wird, kann auch auf die Lebensmittelsicherheit angewendet werden, insbesondere bei der Analyse von Rückständen in tierischen Lebensmitteln . Durch den Nachweis und die Quantifizierung von this compound-Rückständen ist es möglich, den Einsatz dieser Verbindung in Nutztieren zu überwachen und zu kontrollieren, wodurch Verbraucher vor möglichen Gesundheitsrisiken geschützt werden.
Analytische Chemie: Methodenentwicklung
Die Entwicklung von Methoden zum Nachweis und zur Quantifizierung von this compound, wie z. B. der zuvor erwähnten LC-Methode , trägt zum Gebiet der analytischen Chemie bei. Diese Methoden können weiter verfeinert und an andere Verbindungen angepasst werden, wodurch die Toolbox der analytischen Chemiker erweitert wird.
Wirkmechanismus
Target of Action
Sulfamoyldapsone, a derivative of dapsone, primarily targets bacterial and protozoan cells . The compound’s primary targets are the enzymes involved in the synthesis of dihydrofolic acid, a crucial component for DNA replication and cell division .
Mode of Action
This compound acts by inhibiting the synthesis of dihydrofolic acid . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition results in the inhibition of folic acid synthesis, thereby preventing the growth and multiplication of bacteria and protozoa .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid . This disruption affects the downstream production of tetrahydrofolic acid, a coenzyme required for the synthesis of nucleic acids .
Pharmacokinetics
Based on the pharmacokinetics of dapsone, it can be inferred that this compound might have similar properties . Dapsone is slowly absorbed with a maximum concentration in plasma reached at about 4 hours . The elimination half-life of dapsone is about 30 hours, indicating that this compound might also have a long half-life . The drug shows linear pharmacokinetics within the therapeutic range .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a deficiency of the coenzyme required for nucleic acid synthesis . This results in the inability of the bacteria or protozoa to replicate and divide, thereby inhibiting their growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as food or other drugs, can affect the absorption and metabolism of this compound .
Eigenschaften
IUPAC Name |
5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZPLYBLBIKFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170089 | |
| Record name | SDDS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17615-73-5 | |
| Record name | 5-Amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17615-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SDDS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017615735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SDDS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamoyldapsone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU2HPW98X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a sensitive analytical method for sulfamoyldapsone in swine tissues?
A1: Developing a sensitive and reliable analytical method for this compound in swine tissues is crucial for several reasons. Primarily, it allows researchers to study the compound's distribution and depletion in food-producing animals like swine []. This is essential for ensuring food safety and monitoring potential drug residues in meat products.
Q2: Can you describe the analytical method used for quantifying this compound in the provided research and its advantages?
A2: The research utilizes a liquid chromatography (LC) method with ultraviolet (UV) detection at 292 nm for quantifying this compound in swine tissues []. This method involves several steps: extraction of the compound from tissues using a solvent mixture, cleanup of the extract using alumina column chromatography to remove interferences, separation of this compound from other compounds in the extract on an ODS column, and finally, detection and quantification using a UV detector. The method demonstrates good recovery rates (93.3% ± 6.0%) and a low detection limit (0.02 µg/g), making it suitable for trace analysis in complex matrices like animal tissues [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)










